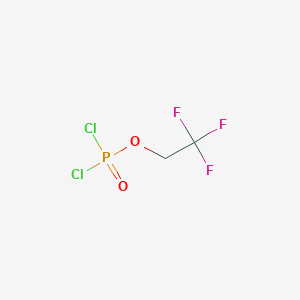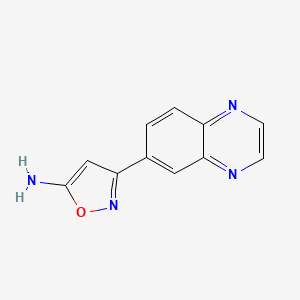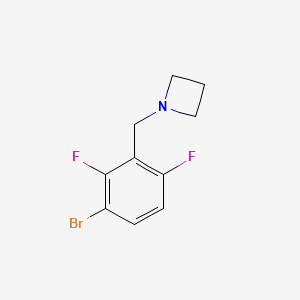
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- typically involves the introduction of trifluoromethyl groups to a pyrazine ring. One common method is the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under suitable conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated pyrazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinemethanol: Lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
Trifluoromethylpyrazine: Contains trifluoromethyl groups but differs in the position and number of these groups on the pyrazine ring.
Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Uniqueness
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the alpha position, which significantly enhances its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in designing molecules with specific desired properties .
Eigenschaften
CAS-Nummer |
1288988-76-0 |
|---|---|
Molekularformel |
C7H4F6N2O |
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-pyrazin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H4F6N2O/c8-6(9,10)5(16,7(11,12)13)4-3-14-1-2-15-4/h1-3,16H |
InChI-Schlüssel |
UEYIVEDBLMOVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)

